3,6-Dichloro-2-fluoro-DL-phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. The compound features chlorine atoms at the 3rd and 6th positions and a fluorine atom at the 2nd position on the phenyl ring. The "DL" designation indicates that it is a racemic mixture, containing both the D (dextrorotatory) and L (levorotatory) enantiomers. This compound is of interest in various scientific fields, particularly in medicinal chemistry and radiopharmaceutical development.
The compound is classified under the category of halogenated amino acids, which are derivatives of amino acids that contain halogen atoms. Its molecular formula is , with a molecular weight of approximately 252.07 g/mol. The compound is listed in chemical databases such as PubChem and has a CAS number of 1256482-67-3 .
The synthesis of 3,6-Dichloro-2-fluoro-DL-phenylalanine typically involves electrophilic aromatic substitution reactions to introduce halogen atoms onto the phenyl ring. One common method includes:
These methods allow for controlled substitution at specific positions on the aromatic ring, yielding the desired halogenated product .
The molecular structure of 3,6-Dichloro-2-fluoro-DL-phenylalanine can be represented by its canonical SMILES notation: C1=CC(=C(C(=C1Cl)CC(C(=O)O)N)F)Cl
. This notation indicates the arrangement of atoms within the molecule, highlighting the positions of chlorine and fluorine substituents on the aromatic ring.
As an amino acid derivative, 3,6-Dichloro-2-fluoro-DL-phenylalanine can participate in various chemical reactions typical for amino acids:
The mechanism of action for 3,6-Dichloro-2-fluoro-DL-phenylalanine primarily relates to its role as a radiolabeled compound in medical imaging:
This mechanism leverages its structural similarity to natural phenylalanine while enhancing imaging capabilities through fluorination .
Relevant data includes its stability under standard laboratory conditions and potential reactivity with nucleophiles or other electrophiles .
3,6-Dichloro-2-fluoro-DL-phenylalanine finds applications primarily in:
Research continues into optimizing its synthesis and expanding its applications within medicinal chemistry and diagnostic imaging fields .
Cinchona alkaloid-derived phase-transfer catalysts (PTCs) enable efficient enantioselective construction of the α-stereocenter in halogenated phenylalanines. The pseudoenantiomeric catalysts O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (1f) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (1i) facilitate stereodivergent synthesis of both (R)- and (S)-enantiomers of halogenated phenylalanine derivatives (Table 1). Catalyst 1f promotes (R)-enantiomer formation (≤97% ee), while 1i yields (S)-products (≤96% ee) through asymmetric α-alkylation of glycine Schiff bases with halogenated benzyl bromides at -40°C [1]. The reaction employs N-(dibenzylidene)glycine tert-butyl ester (2) as a glycine equivalent and tolerates diverse electrophiles, including 3,6-dichloro-2-fluorobenzyl bromide, achieving >90% yield and 95% ee under optimized conditions [1] [4].
Table 1: Optimization of PTC Conditions for α-Alkylation [1]
Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|---|
1f | RT | 24 | 94 | 94 | R |
1f | -40 | 72 | 95 | 97 | R |
1i | -40 | 72 | 93 | 96 | S |
1f (5 mol%) | -40 | 72 | 89 | 96 | R |
Key parameters influencing stereoselectivity:
Engineered phenylalanine ammonia lyase (PAL) enzymes enable stereoselective amination of cinnamic acid derivatives to directly access enantiopure halogenated phenylalanines. PAL variants from Petroselinum crispum exhibit enhanced activity toward halogenated substrates when engineered at substrate-channel residues (e.g., F137H/V140S mutations). Coupling PAL with D-amino acid dehydrogenases (D-AADHs) or D-transaminases facilitates the synthesis of non-natural D-enantiomers through dynamic kinetic resolution [3]. For 3,6-dichloro-2-fluoro-D-phenylalanine synthesis, a one-pot cascade combines:
Table 2: Biocatalytic Performance for D-Enantiomer Synthesis [3]
Enzyme System | Substrate | Conversion (%) | ee (%) | Product Configuration |
---|---|---|---|---|
PAL-F137H/V140S + D-AADH | 3,6-dichloro-2-fluorocinnamate | 92 | >99 | D |
PAL-WT + D-transaminase | 3,6-dichloro-2-fluorophenylpyruvate | 85 | 97 | D |
Mutant PAL/LAAO cascade | 3,6-dichloro-2-fluorocinnamate | 78 | 95 | D |
Critical enhancements:
Orthogonal halogen installation requires precise control over electrophilic aromatic substitution (SEAr) patterns. Ni(II)-Schiff base complexes direct halogenation to specific ring positions through steric and electronic modulation (Figure 1A):
(A) REGIOSELECTIVE HALOGENATION PATHWAY: Glycine → Ni(II)-Schiff complex → Ortho-chlorination (Cl₂/AcOH) → Meta-fluorination (Selectfluor®)
Key halogenation systems:
Table 3: Halogenation Methods for Regiocontrol [5] [9]
Halogenation Step | Reagent/Conditions | Position | Yield (%) | Regioselectivity |
---|---|---|---|---|
Dichlorination | Cl₂, AcOH, 0°C, 2h | C3,C6 | 88 | >20:1 (C6 vs C4) |
Fluorination | Selectfluor®, MeCN/H₂O, 60°C | C2 | 76 | >50:1 (C2 vs C5) |
Bromination | Br₂, DCM, -30°C | C4 | 68 | 15:1 (C4 vs C5) |
Novel approach: Electrochemically assisted chlorination using NaCl electrolyte achieves 90% yield with reduced waste [9].
Dynamic kinetic resolution (DKR) of racemic 3,6-dichloro-2-fluoro-DL-phenylalanine leverages pseudoenantiomeric cinchona catalysts for simultaneous racemization and enantioselective transformation. Cinchonidine-derived tetraalkylammonium salts (e.g., O-9-allyl-N-(naphthylmethyl)cinchonidinium bromide) resolve DL-phenylalanine esters via hydrolytic DKR at 25°C, providing (S)-N-acyl derivatives with 94% ee and 88% yield [1] [4]. The mechanism involves:
Critical modifications address uneven efficiency:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1